![molecular formula C10H20Cl2O3 B14658147 1-[(1-Butoxy-3-chloropropan-2-YL)oxy]-3-chloropropan-2-OL CAS No. 52419-39-3](/img/structure/B14658147.png)
1-[(1-Butoxy-3-chloropropan-2-YL)oxy]-3-chloropropan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1-Butoxy-3-chloropropan-2-yl)oxy]-3-chloropropan-2-ol is a chemical compound with the molecular formula C10H20Cl2O3 and a molecular weight of 259.17 g/mol . It is known for its unique structure, which includes both butoxy and chloropropan-2-ol groups. This compound is used in various scientific and industrial applications due to its reactivity and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Butoxy-3-chloropropan-2-yl)oxy]-3-chloropropan-2-ol typically involves the reaction of epichlorohydrin with butanol under controlled conditions . The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1-[(1-Butoxy-3-chloropropan-2-yl)oxy]-3-chloropropan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The chloropropan-2-ol groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide . The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives. These products are often used as intermediates in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
1-[(1-Butoxy-3-chloropropan-2-yl)oxy]-3-chloropropan-2-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on various biological pathways.
Mecanismo De Acción
The mechanism of action of 1-[(1-Butoxy-3-chloropropan-2-yl)oxy]-3-chloropropan-2-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes and biochemical pathways . The exact mechanism depends on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1-[(1-Butoxy-3-chloropropan-2-yl)oxy]-3-chloropropan-2-ol include:
- 1-Butoxy-3-chloropropan-2-ol
- 1-Chloro-3-(chloromethyl)propane
- 1-Butoxy-2-chloropropane
Uniqueness
What sets this compound apart from similar compounds is its unique combination of butoxy and chloropropan-2-ol groups, which confer specific reactivity and functional properties. This makes it particularly useful in applications where these properties are desired.
Propiedades
Número CAS |
52419-39-3 |
|---|---|
Fórmula molecular |
C10H20Cl2O3 |
Peso molecular |
259.17 g/mol |
Nombre IUPAC |
1-(1-butoxy-3-chloropropan-2-yl)oxy-3-chloropropan-2-ol |
InChI |
InChI=1S/C10H20Cl2O3/c1-2-3-4-14-8-10(6-12)15-7-9(13)5-11/h9-10,13H,2-8H2,1H3 |
Clave InChI |
INLRXGFFEBMSBR-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCC(CCl)OCC(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


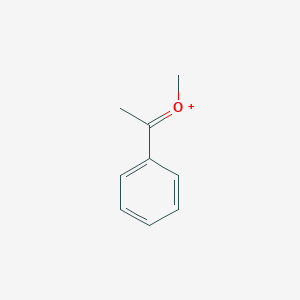
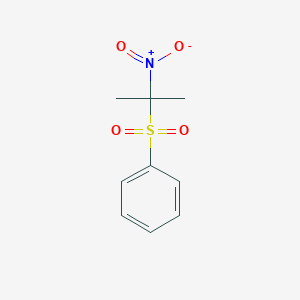
![3-Methylidenebicyclo[2.1.0]pentane-1-carbonitrile](/img/structure/B14658091.png)

![{2-[(4-Butylphenyl)sulfanyl]phenyl}methanol](/img/structure/B14658098.png)
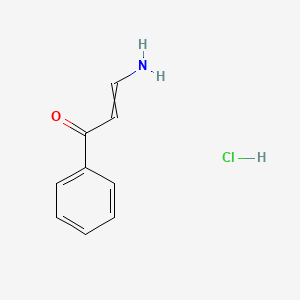

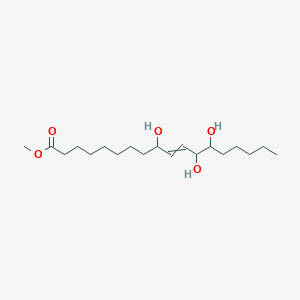
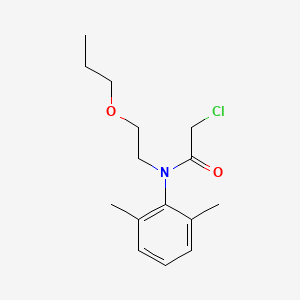

![3-Furancarboxylic acid, 2-[(diethoxyphosphinyl)methyl]-, ethyl ester](/img/structure/B14658121.png)
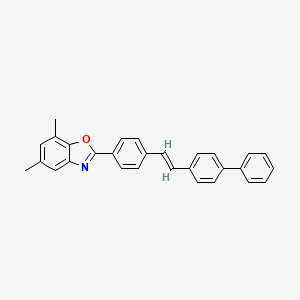
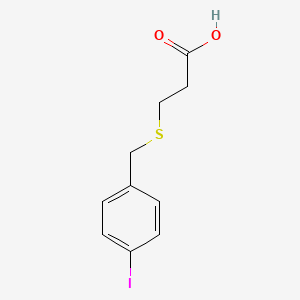
![1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-azidobenzene)](/img/structure/B14658136.png)
